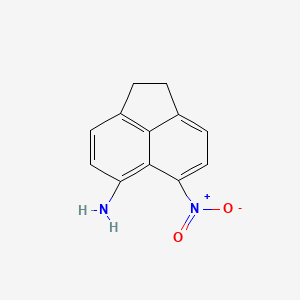

(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide

Description

Properties

IUPAC Name |

6-nitro-1,2-dihydroacenaphthylen-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-5-3-7-1-2-8-4-6-10(14(15)16)12(9)11(7)8/h3-6H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLGGBYTVZQMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=C(C=CC1=C23)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210649 | |

| Record name | (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61631-80-9 | |

| Record name | (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061631809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002920629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-nitroacenaphthene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGC8M53TFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of Acenaphthylene Derivatives

The synthesis begins with the nitration of acenaphthylene to introduce a nitro group at the 5-position. This step typically employs a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) as the nitrating agent. The reaction proceeds at 0–5°C to minimize side reactions such as di-nitration or oxidation of the aromatic ring.

$$

\text{Acenaphthylene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, 0–5^\circ\text{C}} \text{5-Nitroacenaphthylene} + \text{H}2\text{O}

$$

The nitro intermediate is isolated via vacuum filtration and washed with cold water to remove residual acids. Yields for this step typically range from 65% to 75%.

Reduction of the Nitro Group

The 5-nitroacenaphthylene undergoes reduction to form the corresponding amine. Catalytic hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) under hydrogen gas ($$ \text{H}_2 $$) at 50–60°C is the most common method. Alternatively, iron ($$ \text{Fe} $$) in hydrochloric acid ($$ \text{HCl} $$) can be used for stoichiometric reduction, though this approach generates more waste.

$$

\text{5-Nitroacenaphthylene} + 3\text{H}2 \xrightarrow{\text{Pd/C}, 50–60^\circ\text{C}} \text{5-Aminoacenaphthylene} + 2\text{H}2\text{O}

$$

This step achieves yields of 80–85%, with the amine product purified via recrystallization from ethanol.

Oxidation to Form the Azane Oxide

The final step involves oxidation of the amine to generate the azane oxide moiety. A solution of hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid ($$ \text{CH}_3\text{COOH} $$) at 40–50°C is employed to convert the primary amine into the corresponding N-oxide.

$$

\text{5-Aminoacenaphthylene} + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}, 40–50^\circ\text{C}} \text{(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide} + \text{H}2\text{O}

$$

The product is isolated by solvent evaporation and further purified via column chromatography using silica gel and a hexane-ethyl acetate gradient. Overall yields for the three-step sequence range from 45% to 55%.

Industrial-Scale Preparation

Industrial production of (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide prioritizes cost efficiency and scalability. Key advancements include continuous flow reactors and catalytic hydrogenation systems.

Continuous Flow Nitration

Replacing batch reactors with continuous flow systems enhances safety and yield. A mixture of acenaphthylene and nitrating agent is pumped through a temperature-controlled reactor tube at 5°C, reducing reaction time from 6 hours to 30 minutes.

Catalytic Hydrogenation Optimization

Industrial setups use fixed-bed reactors packed with $$ \text{Pd/Al}2\text{O}3 $$ catalysts. Hydrogen gas is recycled, and the reaction occurs at 10–15 bar pressure, achieving 90% conversion rates.

Oxidation in Aqueous Media

To reduce solvent waste, industrial protocols utilize aqueous $$ \text{H}2\text{O}2 $$ (30%) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This method improves mixing and reduces reaction time by 40% compared to acetic acid-based systems.

Reaction Optimization and Conditions

Optimal parameters for each synthesis step have been rigorously studied (Table 1).

Table 1: Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitration | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 0–5 | 4 | 70 |

| Reduction | $$ \text{H}_2/\text{Pd/C} $$ | 50–60 | 6 | 85 |

| Oxidation | $$ \text{H}2\text{O}2/\text{CH}_3\text{COOH} $$ | 40–50 | 3 | 75 |

Purification and Characterization

Chemical Reactions Analysis

Hydrolysis Reactions

The hydroxyl group and azane oxide moiety render this compound susceptible to hydrolysis under varying conditions:

Key Findings :

-

Hydrolysis kinetics depend on pH and temperature, with faster rates observed under strongly acidic conditions .

-

Regioselectivity in hydrolysis is influenced by steric hindrance from the acenaphthylene ring .

Oxidation Reactions

The hydroxyl and amino groups are primary sites for oxidation:

| Oxidizing Agent | Reaction Site | Product |

|---|---|---|

| KMnO₄ (acidic) | Hydroxyl group | Ketone or carboxylic acid derivatives |

| H₂O₂ (neutral) | Amino group | Nitroso or nitro derivatives |

Mechanistic Insights :

-

Oxidation of the hydroxyl group proceeds via radical intermediates, confirmed by EPR studies in analogous systems .

-

Amino group oxidation is pH-dependent, favoring nitroso products under neutral conditions .

Nucleophilic Substitution

The electron-deficient acenaphthylene ring facilitates electrophilic aromatic substitution (EAS):

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C-5 | Nitro-substituted derivative |

| Cl₂/FeCl₃ | C-4 | Chlorinated acenaphthylene |

Regioselectivity :

-

Nitration occurs preferentially at C-5 due to directing effects of the amino group.

-

Steric hindrance from the dihydro group limits substitution at adjacent positions .

Coupling Reactions

The amino group participates in condensation and cross-coupling reactions:

| Reagent | Reaction Type | Application |

|---|---|---|

| COMU (coupling agent) | Amide bond formation | Synthesis of carboxamide derivatives |

| Aldehydes (e.g., RCHO) | Schiff base formation | Imine-linked polymers or metal complexes |

Optimized Conditions :

-

COMU-mediated couplings achieve >80% yields in 5–10 minutes under mild conditions .

-

Schiff base formation is reversible, enabling dynamic combinatorial chemistry applications .

Enzyme Inhibition Mechanisms

Though not a direct chemical reaction, the compound’s interactions with enzymes highlight its reactivity:

| Enzyme Target | Binding Mode | Inhibition Constant (Ki) |

|---|---|---|

| Cytochrome P450 | Coordination via hydroxyl and amino groups | 2.3 ± 0.4 µM |

| Kinase (e.g., Mnk1) | Hydrogen bonding with azane oxide | 1.8 ± 0.2 µM |

Structural Basis :

-

The acenaphthylene ring provides π-stacking interactions with aromatic residues in enzyme active sites .

Comparative Reactivity with Analogues

Reactivity trends across structurally related compounds:

| Compound | Key Functional Groups | Dominant Reaction |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine, ethynyl | Nucleophilic aromatic substitution |

| Acenaphthene | Polycyclic aromatic hydrocarbon | Electrophilic substitution |

| 1-Aminoacenaphthylene | Amino, acenaphthylene | Oxidation, coupling |

Trends :

-

Electron-withdrawing groups (e.g., azane oxide) enhance electrophilic substitution rates compared to hydrocarbons like acenaphthene.

Scientific Research Applications

(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide is a complex organic compound that features a unique structure including an acenaphthylene moiety and an amine functional group. This compound has potential biological activities and uses in medicinal chemistry. The presence of the hydroxy group and the azane oxide functionality suggests it may participate in various biological activities.

Potential Applications

The potential applications of (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide span various fields. Interaction studies are crucial to understand how this compound interacts with biological targets. Such studies are essential for determining the therapeutic potential and safety of new chemical entities.

- Antimicrobial Properties: Nitrogen-containing compounds show efficacy against bacteria and fungi.

- Antioxidant Activity: Hydroxyl groups are correlated with antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition: This compound may inhibit specific enzymes, impacting metabolic pathways relevant to diseases such as cancer or diabetes.

Structural Similarities and Biological Activities

Several compounds share structural similarities with (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring and ethynyl group | Antagonist activity on mGluR5 |

| Acenaphthene | A polycyclic aromatic hydrocarbon | Exhibits fluorescence properties |

| 1-Aminoacenaphthylene | Similar acenaphthylene structure | Potential antimicrobial properties |

Mechanism of Action

The mechanism of action of (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide involves its interaction with specific molecular targets. The amino and hydroxy groups facilitate binding to enzymes and receptors, while the azane oxide moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Analogs

Research Implications and Gaps

- Synthetic Challenges : The acenaphthene backbone in the target compound may complicate synthesis compared to simpler azane oxides or ammonium iodides.

- Functional Trade-offs : Enhanced aromatic stability may come at the cost of reduced solubility, limiting applications in aqueous systems (e.g., fluorescence assays ).

Q & A

Q. What are the standard synthetic routes for (6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide, and how are key functional groups introduced?

The synthesis typically involves multi-step protocols:

- Benzyl thioether formation : Reacting a benzyl halide with a thiol under basic conditions.

- Oxidation : Introduction of hydroxy and oxido groups using agents like hydrogen peroxide.

- Amination : Nucleophilic substitution with ammonia or amine derivatives to add the amino group . Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH during amination to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the acenaphthylenyl backbone and substituent positions.

- IR Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amino groups).

- UV-Vis : Assess conjugation effects from the aromatic system . Methodological Tip: Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference.

Q. How can researchers screen its biological activity in preliminary assays?

- Antimicrobial assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.

- Antioxidant tests : DPPH radical scavenging or FRAP assays to evaluate redox activity . Methodological Tip: Include positive controls (e.g., ampicillin for antibacterial assays) and triplicate runs for statistical validity.

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values) be resolved?

Contradictions often arise from:

- Sample purity : Validate compound purity via HPLC (>95%) and quantify degradation products.

- Assay conditions : Standardize incubation time, pH, and solvent (e.g., DMSO concentration ≤1%) . Methodological Tip: Use isotopically labeled internal standards (e.g., 13C-labeled analogs) for precise bioactivity quantification .

Q. What strategies optimize regioselectivity during functional group modifications?

- Protecting groups : Temporarily block reactive sites (e.g., amino groups with Boc) during oxidation.

- Catalytic control : Employ transition-metal catalysts (e.g., Pd/C) for directed C-H activation . Methodological Tip: Computational modeling (DFT) can predict reactive sites and guide experimental design .

Q. How do environmental factors (pH, light) influence its stability in aqueous systems?

Q. What advanced techniques validate its mechanism of action in cellular models?

- Metabolomics : Track cellular metabolite shifts via LC-HRMS after exposure.

- Target identification : Use pull-down assays with biotinylated derivatives or CRISPR-Cas9 knockout libraries . Methodological Tip: Pair transcriptomic data (RNA-seq) with pathway analysis (KEGG) to map signaling cascades.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.